

Emodepside standard solubility in DMSO and other solvents.

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Compound of Interest

Compound Name: *Emodepside (Standard)*

Cat. No.: *B11936213*

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Emodepside Solubility: A Technical Guide for Researchers

This technical support center provides essential information for researchers, scientists, and drug development professionals working with emodepside. Find answers to common solubility challenges, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard solubility of emodepside in DMSO?

A1: Emodepside exhibits high solubility in Dimethyl Sulfoxide (DMSO). Various suppliers report solubility values of 100 mg/mL (89.33 mM), 120 mg/mL (107.20 mM), and 31 mg/mL (27.69 mM).^{[1][2][3]} It is often recommended to use sonication to aid dissolution.^{[1][3]} For optimal results, using fresh, moisture-free DMSO is crucial, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the product.^{[2][4]}

Q2: My emodepside is not fully dissolving in DMSO, even at concentrations reported to be soluble. What could be the issue?

A2: Several factors can hinder dissolution:

- **Solvent Quality:** DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can drastically decrease the solubility of hydrophobic compounds like emodepside. Always use fresh, anhydrous, or newly opened DMSO for preparing stock solutions.[2][4]
- **Temperature:** Most substances, including emodepside, absorb heat during dissolution (an endothermic process), meaning a slight increase in temperature can improve solubility.[5] Gentle warming or sonication can be beneficial.[1][4]
- **Agitation:** Insufficient mixing can lead to slow dissolution. Ensure the solution is being adequately vortexed or sonicated.[3][4]
- **Compound Purity/Form:** While less common with commercial-grade products, variations in the physical form (e.g., crystalline vs. amorphous) can affect solubility rates.[6]

Q3: In which other organic solvents is emodepside soluble?

A3: Emodepside is freely soluble in dimethylformamide (DMF) and sparingly soluble in acetone.[7] It is also soluble in ethanol at concentrations up to 20 mg/mL and in corn oil at concentrations of at least 3.3 mg/mL.[2][3]

Q4: What is the aqueous solubility of emodepside?

A4: Emodepside is considered practically insoluble in water.[1] Specific measurements show its water solubility is pH-dependent: 8.1 mg/L at pH 4, 5.2 mg/L at pH 7, and 6.1 mg/L at pH 10.[8]

Q5: How should I prepare emodepside for in vivo animal studies?

A5: Since emodepside has poor aqueous solubility, in vivo formulations typically involve a co-solvent system or suspension. A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it in a vehicle suitable for administration, such as corn oil or a mixture of PEG300, Tween-80, and saline.[1][4] Always refer to a specific, validated protocol for your experimental needs (see Experimental Protocols section below).

Q6: How should I store emodepside stock solutions?

A6: Emodepside powder is stable for years when stored at -20°C.[1][4] Once dissolved in a solvent, it is best to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[4] These aliquots should be stored at -20°C for up to one year or at -80°C for up to two years.[1][4]

Emodepside Solubility Data

The following table summarizes the solubility of emodepside in various solvents as reported by chemical suppliers and in literature.

| Solvent | Concentration | Molarity | Notes | Source |
|-------------------------|-------------------|----------------------------------|------------------------------|--------|
| DMSO | 120 mg/mL | 107.20 mM | Ultrasonic recommended. | [1] |
| 100 mg/mL | 89.33 mM | Use fresh, non-hygroscopic DMSO. | [2] | |
| 31 mg/mL | 27.69 mM | Sonication is recommended. | [3] | |
| 0.1-1 mg/mL | - | Described as "Slightly soluble". | [9] | |
| Ethanol | 20 mg/mL | 17.87 mM | - | [2] |
| Corn Oil | ≥ 3 mg/mL | ≥ 2.68 mM | Results in a clear solution. | [1][4] |
| 3.3 mg/mL | 2.95 mM | Sonication is recommended. | [3] | |
| Dimethylformamide (DMF) | Freely Soluble | - | - | [7] |
| Acetone | Sparingly Soluble | - | - | [7] |
| Water | < 0.1 mg/mL | - | Insoluble. | [1][4] |
| 5.2 mg/L (0.0052 mg/mL) | ~4.6 μM | At 20°C, pH 7. | [8][10] | |

Experimental Protocols & Workflows

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

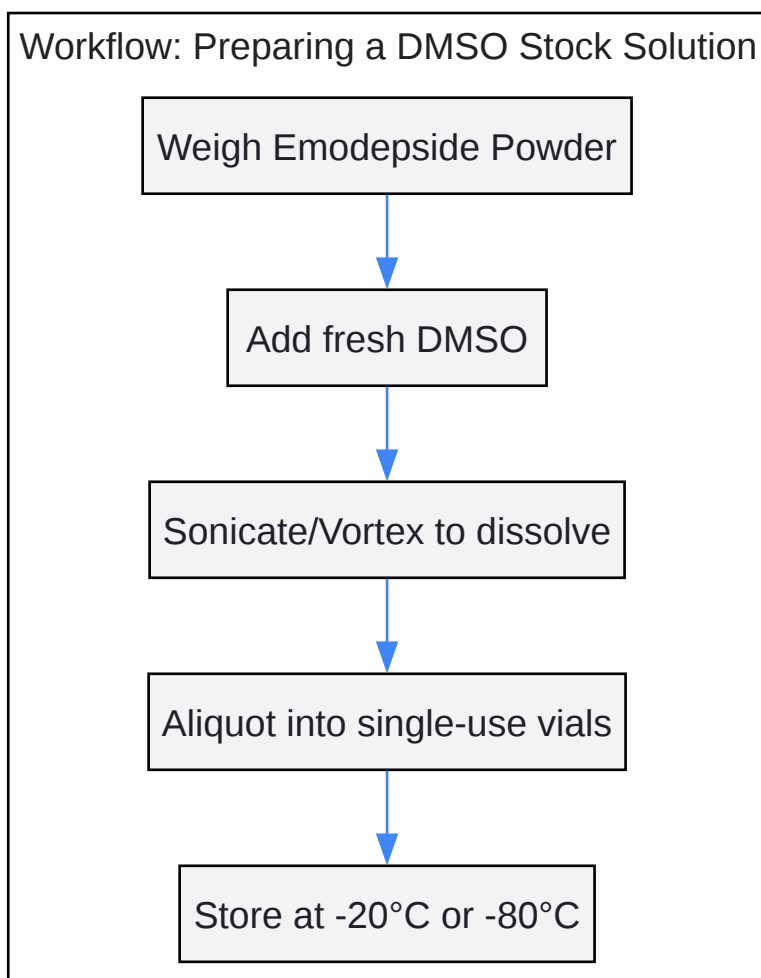
This protocol describes the preparation of a 100 mM emodepside stock solution in DMSO.

Materials:

- Emodepside powder (Molar Mass: 1119.4 g/mol)[\[11\]](#)
- Anhydrous/newly opened DMSO
- Sterile microcentrifuge tubes or vials
- Sonicator bath

Procedure:

- Weighing: Accurately weigh the desired amount of emodepside powder. For 1 mL of a 100 mM solution, you will need 111.94 mg.
- Dissolution: Add the calculated volume of fresh DMSO to the emodepside powder.
- Sonication: Place the vial in a sonicator bath. Sonicate until the emodepside is completely dissolved. Intermittent vortexing may also help.
- Aliquoting: Dispense the stock solution into single-use aliquots in sterile vials. This prevents contamination and degradation from multiple freeze-thaw cycles.[\[4\]](#)
- Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[\[4\]](#)



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Workflow for preparing a concentrated emodepside stock solution.

Protocol 2: Preparation of Formulation for In Vivo Oral Administration (Suspension)

This protocol is adapted from a formulation yielding a 3 mg/mL suspended solution.^{[1][4]}

Materials:

- High-concentration emodepside stock solution in DMSO (e.g., 30 mg/mL)
- PEG300 (Polyethylene glycol 300)
- Tween-80

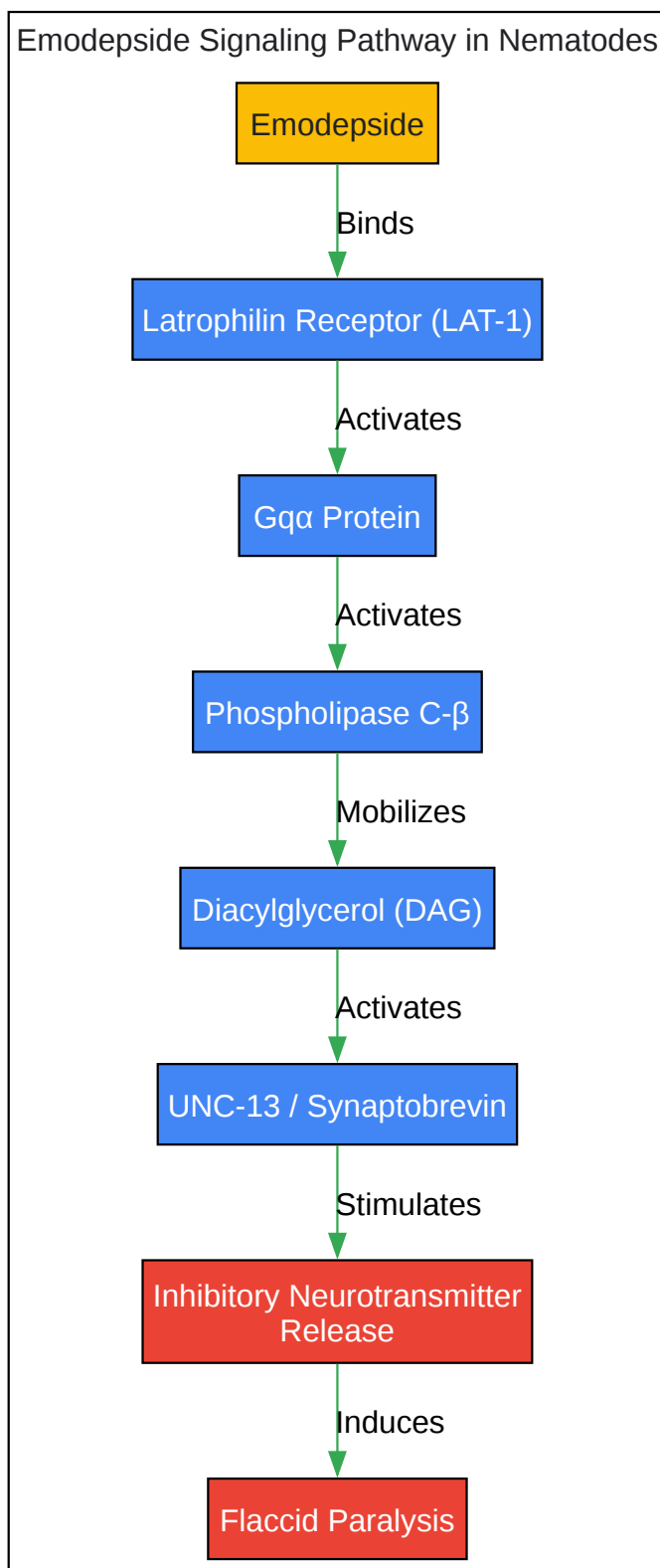
- Saline (0.9% NaCl)

Procedure:

- **Start with Stock:** Begin with a pre-made high-concentration stock of emodepside in DMSO.
- **Prepare Vehicle:** To prepare 1 mL of the final formulation, first add 100 μ L of the 30 mg/mL DMSO stock solution to 400 μ L of PEG300. Mix thoroughly.
- **Add Surfactant:** Add 50 μ L of Tween-80 to the mixture and mix again until uniform.
- **Final Dilution:** Add 450 μ L of saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration will be 3 mg/mL.
- **Administration:** Use the suspended solution immediately for oral or intraperitoneal injection. Sonication may be required if precipitation occurs.^[4]

Mechanism of Action Signaling Pathway

Emodepside exerts its anthelmintic effect through a novel mechanism of action primarily by targeting presynaptic receptors in nematodes.^[12] It binds to the latrophilin receptor (LAT-1), a G-protein coupled receptor.^{[11][12]} This binding activates a Gq alpha protein subunit, which in turn stimulates phospholipase-C beta (PLC- β).^{[12][13]} PLC- β mobilizes diacylglycerol (DAG), which then activates UNC-13 and synaptobrevin, proteins crucial for presynaptic vesicle function.^{[12][13]} This cascade ultimately leads to the release of an inhibitory neuropeptide, causing hyperpolarization and flaccid paralysis of the pharynx and somatic muscles of the nematode.^{[11][12][13]} A secondary target, the SLO-1 potassium channel, is also directly activated by emodepside, contributing to the paralytic effect.^{[14][15]}



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Emodepside's primary mechanism of action via the latrophilin receptor pathway.

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